molecular formula C6H11N3O2 B1651546 Methyl 5-azidopentanoate CAS No. 127811-93-2

Methyl 5-azidopentanoate

Cat. No. B1651546
CAS RN: 127811-93-2
M. Wt: 157.17 g/mol
InChI Key: OQEZMRVNSROGPF-UHFFFAOYSA-N
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Description

Methyl 5-azidopentanoate is an organic compound that belongs to the class of azides. It is a colorless liquid that is used in various scientific research applications. This compound has gained significant attention in recent years due to its unique properties and potential applications in the field of chemistry and biochemistry.

Scientific Research Applications

Green Solvent Development

Methyl 5-azidopentanoate: has been explored as a potential non-toxic replacement for common polar aprotic solvents . Its application as a green solvent, under the brand name Rhodiasolv PolarClean , is significant due to its reduced environmental impact. The compound’s synthesis aligns with green chemistry principles, offering a sustainable alternative in various chemical processes.

Synthesis Optimization

Researchers have developed efficient one-step syntheses for Methyl 5-azidopentanoate via Michael additions . This advancement in synthetic routes reduces the complexity and environmental footprint of producing this compound, making it more accessible for research and industrial use.

Membrane Science

The use of Methyl 5-azidopentanoate in membrane science is promising, particularly where toxic polar aprotic solvents are traditionally used . Its properties could lead to the development of more sustainable membrane materials and processes.

Photoaffinity Labeling

In medical research, Methyl 5-azidopentanoate can serve as a photoaffinity label for protein identification. This application is crucial for understanding protein interactions and functions, which can have implications in disease research and drug development.

Anticancer Research

There is potential for Methyl 5-azidopentanoate to be used as an anticancer agent. Its properties may allow it to target cancer cells selectively, providing a pathway for the development of new cancer therapies.

Arylation Reactions

The compound has demonstrated effectiveness in O- and N-arylation reactions in S_NAr reaction with solvent recovery . This application is important for constructing complex organic molecules, which are often required in pharmaceuticals and advanced materials.

Solvent Recovery

Methyl 5-azidopentanoate: has shown similar or superior yields compared to other green solvents in reactions with the added benefit of solvent recovery . This aspect is particularly valuable in industrial processes, where solvent loss represents a significant cost and environmental concern.

Solvent Property Analysis

Important practical solvent properties of Methyl 5-azidopentanoate , such as dielectric constant, solubility parameters, and NMR residual shifts, have been determined . These analyses are essential for its broader adoption as a green solvent in various chemical applications.

properties

IUPAC Name

methyl 5-azidopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2/c1-11-6(10)4-2-3-5-8-9-7/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEZMRVNSROGPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00561681
Record name Methyl 5-azidopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-azidopentanoate

CAS RN

127811-93-2
Record name Methyl 5-azidopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of methyl 5-bromovalerate (5.00 g, 25.6 mmol), NaN3 (3.33 g, 51.2 mmol) and 15 ml of water in 40 ml of MeOH was refluxed for 3.5 hrs. The MeOH was removed in vacuo and residue was partitioned between CHCl3 (200 ml) and water (50 ml). The organic layer was separated and washed with water. After drying and removal of solvent, methyl 5-azidovalerate (4.01 g, 99.7%) was obtained as a colorless oil.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
3.33 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Add sodium azide (12.5 g, 193 mmol) to a rapidly stirred solution of methyl 5-bromovalerate (25.08 g, 129 mmol) in DMSO (200 mL, anhydrous). Stir at room temperature overnight under N2. Add water (400 mL) and stir for 30 minutes. Extract with Et2O (×3) and wash combined Et2O layers with brine (×3). Dry organic layer over MgSO4 and concentrate to give the title compound (20.3 g, 100%).
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
25.08 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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